molecular formula C20H20N2OS2 B2830007 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide CAS No. 865197-18-8

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide

Cat. No. B2830007
CAS RN: 865197-18-8
M. Wt: 368.51
InChI Key: GCVNYLQBUWAJMF-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives and has various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Halocyclization Reactions : Research has explored the halocyclization of S- and N-allyl derivatives of 2-benzothiazolethione, highlighting regiospecific reactions with iodine and bromine leading to the annelation of five- and six-membered rings. These reactions are foundational for synthesizing various benzothiazole derivatives (D. Kim, N. M. Sudolova, & P. A. Slepuhin, 2011).
  • Complex Formation with Metals : The formation of benzothiazolin-2-ylidene complexes with iridium(I) demonstrates the ligand's capacity to interact with metals, offering pathways for creating novel organometallic compounds with potential catalytic applications (H. Huynh, Nicole Meier, T. Pape, & F. Hahn, 2006).

Potential Pharmacological Properties

  • Anticancer Activity : Synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have shown potent anticancer activities, underscoring the chemical's promise in developing new therapeutic agents (Sobhi M. Gomha, Mohamad R. Abdelaziz, N. A. Kheder, et al., 2017).
  • Antimicrobial Activity : The synthesis and screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring have been investigated for their antimicrobial properties. These compounds displayed significant antibacterial and antifungal activities, indicating their potential in treating microbial infections (N. Desai, K M Rajpara, & V V Joshi, 2013).

properties

IUPAC Name

N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-3-12-22-17-10-9-15(2)14-18(17)25-20(22)21-19(23)11-13-24-16-7-5-4-6-8-16/h3-10,14H,1,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVNYLQBUWAJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CCSC3=CC=CC=C3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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